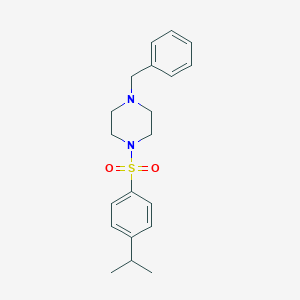
1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine is a chemical compound with the molecular formula C20H26N2O2S and a molecular weight of 358.5 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its biological activity . The presence of the benzyl and isopropylphenylsulfonyl groups in its structure imparts unique chemical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl-4-((4-isopropylphenyl)sulfonyl)piperazine can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties . These properties make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-4-(4-propan-2-ylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-17(2)19-8-10-20(11-9-19)25(23,24)22-14-12-21(13-15-22)16-18-6-4-3-5-7-18/h3-11,17H,12-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWECGAVZLFOKMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5-triethoxy-N'-[1-(3-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B515462.png)
![2-(4-methoxyanilino)-N'-[1-(4-methylphenyl)ethylidene]butanohydrazide](/img/structure/B515463.png)
![methyl 4-ethyl-2-[(4-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2,2,3,3-tetrafluoro-4-oxobutanoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B515464.png)
![4-(Benzyloxy)-3-bromo-5-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B515466.png)
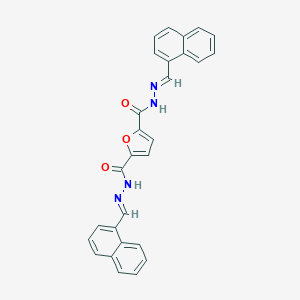
![N-(3-methylphenyl)-2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]acetamide](/img/structure/B515472.png)
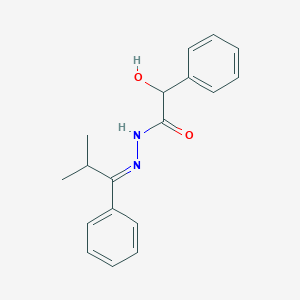
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide](/img/structure/B515475.png)
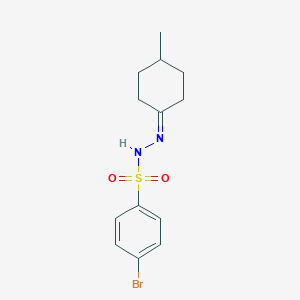
![2-methoxy-N'-[1-(4-propylphenyl)ethylidene]benzohydrazide](/img/structure/B515480.png)
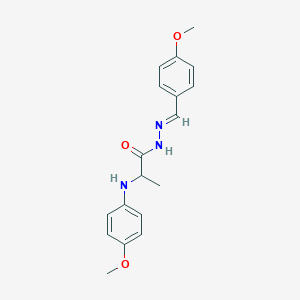
![1,4-Bis[(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)carbonyl]-1,4-diazepane](/img/structure/B515483.png)
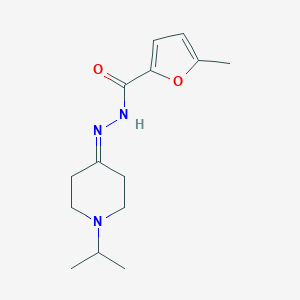
![4-chloro-N-[4-(N-dodecanoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B515485.png)
